

Application Notes and Protocols: Pharmacokinetic Analysis of Selonsertib in Healthy Subjects

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Compound of Interest						
Compound Name:	Selonsertib hydrochloride					
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These application notes provide a comprehensive overview of the pharmacokinetic (PK) analysis of Selonsertib, a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1), in healthy subjects. This document is intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of small molecule inhibitors.

Introduction

Selonsertib (formerly GS-4997) is an investigational small molecule inhibitor of ASK1, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway that is activated in response to oxidative stress.[1][2][3] By inhibiting ASK1, Selonsertib has the potential to mitigate inflammation and fibrosis.[1][2][3] Understanding the pharmacokinetic profile of Selonsertib is crucial for its development as a therapeutic agent. This document summarizes the key pharmacokinetic parameters of Selonsertib and its inactive metabolite, GS-607509, in healthy subjects and provides detailed protocols for its analysis.[4]

Pharmacokinetic Data Summary

The following tables summarize the pharmacokinetic parameters of Selonsertib following single and multiple oral administrations in healthy adult subjects. The data is derived from a Phase I, double-blind, randomized, placebo-controlled, dose-escalation study.[4]





Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Selonsertib in Healthy Subjects (Fasted State)

Dose (mg)	Cmax (ng/mL)	Tmax (hr)	AUCinf (ng*hr/mL)	t1/2 (hr)
1	40.5	1.0	205	4.9
3	123	1.5	734	6.2
10	419	2.0	2,980	7.3
30	1,140	2.5	10,600	9.3
100	3,640	3.0	41,800	11.6

Data presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life.[5]

Table 2: Multiple Ascending Dose (MAD)

Pharmacokinetics of Selonsertib in Healthy Subjects

(Fasted State, Day 14)

Dose (mg, once daily)	Cmax (ng/mL)	Tmax (hr)	AUCtau (ng*hr/mL)	t1/2 (hr)
1	54.3	2.0	373	7.9
3	179	2.0	1,280	8.8
10	571	2.5	4,830	10.1
30	1,730	3.0	17,200	11.2
100	5,280	3.0	66,100	12.5

Data presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCtau: Area under the plasma concentration-time curve over a dosing interval; t1/2: Terminal half-life.



Table 3: Effect of Food on Selonsertib Pharmacokinetics

(30 ma Sinale Dose)

Parameter	Fed State (Geometric Mean)	Fasted State (Geometric Mean)	Geometric Mean Ratio (Fed/Fasted)
Cmax (ng/mL)	1,020	1,140	0.89
AUCinf (ng*hr/mL)	9,880	10,600	0.93

A high-fat meal did not have a significant effect on the pharmacokinetics of Selonsertib.[4]

Experimental Protocols

Clinical Study Protocol: Pharmacokinetic Assessment in Healthy Volunteers

This protocol outlines the procedures for a single and multiple ascending dose study to evaluate the pharmacokinetics of Selonsertib in healthy subjects.[4]

3.1.1. Study Design:

- A randomized, double-blind, placebo-controlled, ascending dose design.
- Single Ascending Dose (SAD) cohorts: Subjects receive a single oral dose of Selonsertib
 (e.g., 1, 3, 10, 30, 100 mg) or placebo in a fasted state.
- Multiple Ascending Dose (MAD) cohorts: Subjects receive a once-daily oral dose of Selonsertib (e.g., 1, 3, 10, 30, 100 mg) or placebo for 14 days in a fasted state.
- Food effect cohort: Subjects receive a single oral dose of Selonsertib (e.g., 30 mg) or placebo in both fed (high-fat meal) and fasted states in a crossover design.

3.1.2. Subject Population:

Healthy adult male and female subjects, aged 18-55 years.



 Subjects must meet all inclusion and exclusion criteria as defined in the clinical study protocol.

3.1.3. Blood Sampling for Pharmacokinetic Analysis:

- SAD Cohorts: Blood samples (e.g., 5 mL) are collected in K2EDTA tubes at pre-dose (0 hr), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
- MAD Cohorts: Blood samples are collected pre-dose on Day 1, and on Day 14 at pre-dose (0 hr) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
- Food Effect Cohort: Blood sampling schedule is the same as for the SAD cohorts.

3.1.4. Sample Processing and Storage:

- Immediately after collection, gently invert the blood collection tubes 8-10 times to ensure proper mixing with the anticoagulant.
- Centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C within 30 minutes of collection.
- Transfer the resulting plasma into pre-labeled polypropylene tubes.
- Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Protocol: Quantification of Selonsertib and GS-607509 in Human Plasma by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of Selonsertib and its metabolite GS-607509 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2.1. Materials and Reagents:

- Selonsertib and GS-607509 reference standards
- Stable isotope-labeled internal standards (SIL-IS) for Selonsertib and GS-607509



- Human plasma (K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

3.2.2. Sample Preparation (Protein Precipitation):

- Thaw plasma samples, calibration standards, and quality control samples at room temperature.
- · Vortex mix the samples to ensure homogeneity.
- To 50 μ L of plasma, add 200 μ L of protein precipitation solution (acetonitrile containing the SIL-IS).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 4000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions (Representative):

- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
 - o Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to separate the analytes from matrix components.
 - Flow Rate: 0.4 mL/min



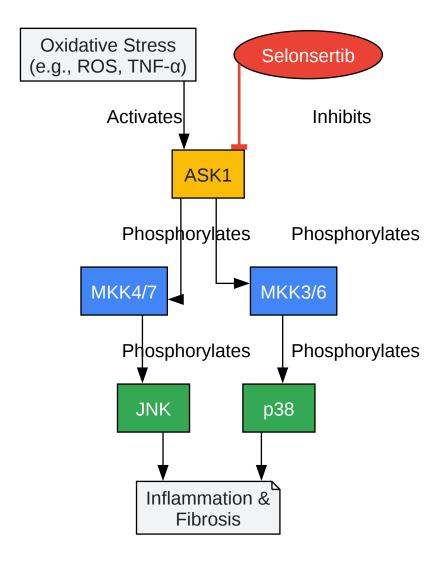
- Injection Volume: 5 μL
- Tandem Mass Spectrometry:
 - o Ionization: Electrospray ionization (ESI), positive mode
 - Detection: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: Specific precursor-to-product ion transitions for Selonsertib, GS-607509, and their respective SIL-IS should be optimized.

3.2.4. Data Analysis:

• Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations Selonsertib Mechanism of Action: ASK1 Signaling Pathway



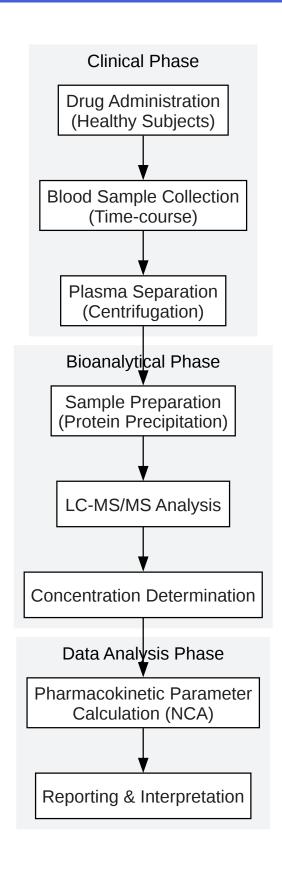


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Caption: Selonsertib inhibits ASK1 in the MAPK signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis





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Caption: Workflow for Selonsertib pharmacokinetic analysis.



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